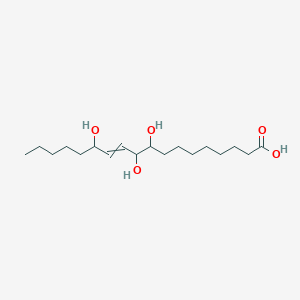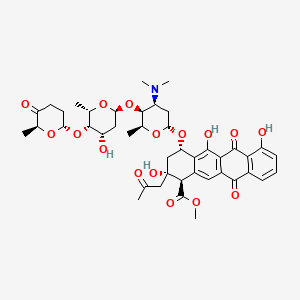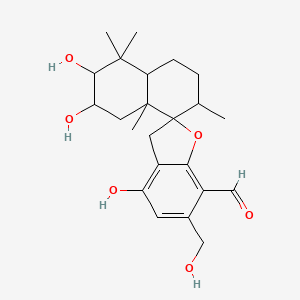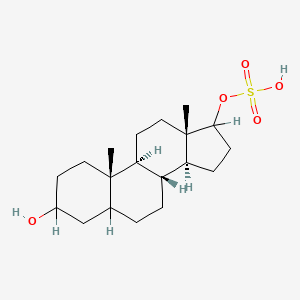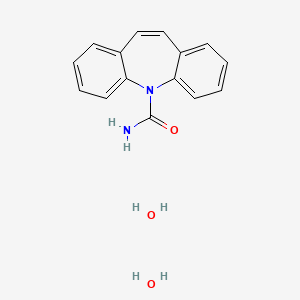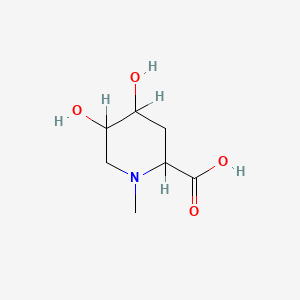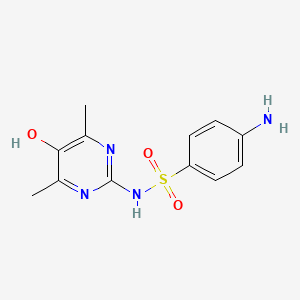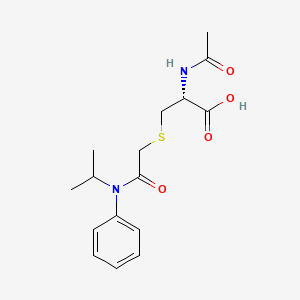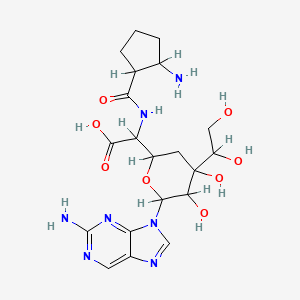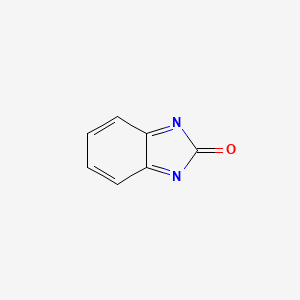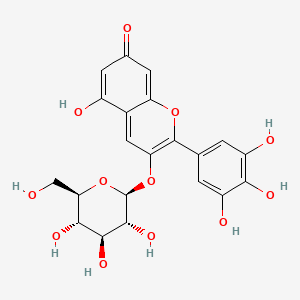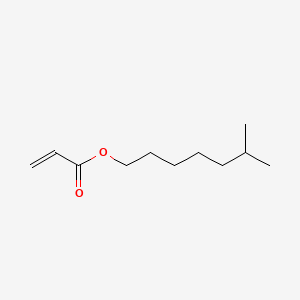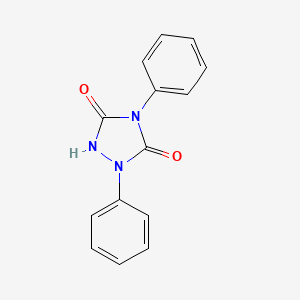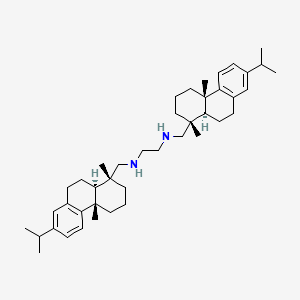
Hydrabamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrabamine is a diamine. It is a conjugate base of a hydrabamine(1+).
Applications De Recherche Scientifique
Multiorgan Effects of Hydrazine Toxicity
A study by Garrod et al. (2005) examined the biochemical effects of hydrazine toxicity in rats, revealing changes in liver biochemical composition, including increases in triglycerides and alterations in other metabolites. This research highlights the impact of hydrazine on multiple organs and provides insights into its biochemical pathways (Garrod et al., 2005).
Hydra as a Model for Environmental Studies
Quinn, Gagné, and Blaise (2012) utilized Hydra, a freshwater organism, to assess the environmental impacts of pollutants, including hydrazine. This research emphasizes the utility of Hydra as a bioindicator for environmental assessment, especially for studying the teratogenic and toxic potential of substances like hydrazine (Quinn, Gagné, & Blaise, 2012).
Hydrazines and Brain Neurotransmitters
Research by Uchida and O'Brien (1964) explored the influence of various hydrazines, including hydrazine (HY), on neurotransmitters in the rat brain. The study found that hydrazines increased serotonin, particularly in the cortex, and also affected other neurotransmitters, shedding light on the neurological impacts of these compounds (Uchida & O'Brien, 1964).
Hydrazine as a Carbon Dioxide Sorbent
A study by Kyu Hyung Lee et al. (2014) investigated the use of hydrazine as a sorbent for carbon dioxide capture. Their findings suggest that aqueous hydrazine is highly effective for this purpose, offering insights into potential environmental applications of hydrazine in reducing greenhouse gas emissions (Kyu Hyung Lee et al., 2014).
QSAR Technique for Predicting Biological Activity of Hydrazones
Jankulovska and Dimova (2019) conducted a study on hydrazones, derivatives of hydrazine, assessing their antimicrobial activity. They employed a quantitative structure-activity relationship (QSAR) technique to predict the biological activity of these compounds, indicating a wide range of scientific applications for hydrazine derivatives (Jankulovska & Dimova, 2019).
Propriétés
Nom du produit |
Hydrabamine |
|---|---|
Formule moléculaire |
C42H64N2 |
Poids moléculaire |
597 g/mol |
Nom IUPAC |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1 |
Clé InChI |
XGIHQYAWBCFNPY-AZOCGYLKSA-N |
SMILES isomérique |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



